molecular formula C9H9F2NO4 B13089614 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

Cat. No.: B13089614
M. Wt: 233.17 g/mol
InChI Key: VEAVSMTXQGZNEP-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene: is an organic compound characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a difluorobenzene derivative followed by the introduction of the methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form other functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(2-methoxyethoxy)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    1,3-Difluoro-2-(2-methoxyethoxy)-4-nitrobenzene: The position of the nitro group is different, leading to variations in its chemical behavior.

    1,3-Difluoro-2-(2-methoxyethoxy)-5-chlorobenzene:

Uniqueness

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxyethoxy) groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H9F2NO4

Molecular Weight

233.17 g/mol

IUPAC Name

1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

InChI

InChI=1S/C9H9F2NO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3

InChI Key

VEAVSMTXQGZNEP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

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